3-(Phenylazo)toluene-2,6-diamine monohydrochloride
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Overview
Description
3-(Phenylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C13H15ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenylazo group attached to a toluene-2,6-diamine structure, which is further stabilized by a monohydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The phenylazo group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylazo compounds.
Scientific Research Applications
3-(Phenylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylazo-2,6-diaminopyridine hydrochloride
- 4-(Phenylazo)aniline
- 2-(Phenylazo)aniline
Uniqueness
3-(Phenylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
84434-39-9 |
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Molecular Formula |
C13H14N4.ClH C13H15ClN4 |
Molecular Weight |
262.74 g/mol |
IUPAC Name |
2-methyl-4-phenyldiazenylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H |
InChI Key |
PPUNNUBHWAOOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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